(2R)-2-(2,5-difluorophenyl)pyrrolidine
Overview
Description
(2R)-2-(2,5-Difluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 2,5-difluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of fluorine atoms in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,5-difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 2,5-difluorobenzaldehyde with ®-pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(2,5-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2R)-2-(2,5-Difluorophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. Its chiral nature and fluorine substitution make it a candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Material Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (2R)-2-(2,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The pyrrolidine ring can interact with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2R)-2-(2,4-Difluorophenyl)pyrrolidine: Similar structure but with fluorine atoms at different positions.
(2R)-2-(3,5-Difluorophenyl)pyrrolidine: Another isomer with different fluorine substitution pattern.
(2R)-2-(2,5-Dichlorophenyl)pyrrolidine: Chlorine atoms instead of fluorine atoms.
Uniqueness:
- The specific positioning of fluorine atoms in (2R)-2-(2,5-difluorophenyl)pyrrolidine can influence its chemical reactivity and biological activity differently compared to its isomers and analogs.
- The compound’s chiral nature and fluorine substitution make it a unique candidate for various applications, offering distinct advantages in terms of stability, reactivity, and potential biological effects.
Biological Activity
(2R)-2-(2,5-difluorophenyl)pyrrolidine, a compound featuring a pyrrolidine ring with fluorinated phenyl substituents, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of two fluorine atoms on the phenyl ring, which significantly influences its biological activity. The fluorination enhances lipophilicity and may improve binding affinity to biological targets.
Research indicates that this compound interacts with various molecular targets, particularly in the context of cancer therapy. The compound has been shown to influence apoptosis pathways by modulating gene expression related to pro-apoptotic and anti-apoptotic factors. For instance, studies using HepG2 cells demonstrated that this compound can regulate the expression of genes such as TNF and BCL2, impacting cell survival and apoptosis rates .
Biological Activities
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Anticancer Properties :
- The compound exhibits significant cytotoxic effects against cancer cell lines. A study reported that treatment with this compound led to a substantial decrease in cell viability in HepG2 cells, with IC50 values indicating potent activity .
- The mechanism involves the induction of apoptosis through the regulation of apoptosis-related genes, highlighting its potential as a therapeutic agent in oncology.
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Protein Kinase Inhibition :
- The unique structure of this compound allows it to act as an inhibitor for certain protein kinases. This property is crucial for developing targeted therapies against cancers driven by aberrant kinase activity.
- Antimicrobial Activity :
Data Table: Biological Activity Overview
Case Studies
- Study on HepG2 Cells : A detailed investigation into the effects of this compound on HepG2 cells revealed significant alterations in gene expression associated with apoptosis. The study utilized quantitative Real-Time PCR to assess changes in gene expression after treatment with varying concentrations of the compound over different time periods .
- Synthesis and Characterization : Efficient synthesis methods for this compound have been developed, enhancing its availability for research and therapeutic applications. These methods include resolution techniques that yield high purity with excellent enantiomeric excess .
Properties
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSNNVYILYEBC-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218935-59-1 | |
Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218935591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPF7VP5RFX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the current methods for synthesizing (R)-2-(2,5-difluorophenyl)pyrrolidine?
A1: Current research highlights an efficient method for obtaining (R)-2-(2,5-difluorophenyl)pyrrolidine through a process called "recycle process of resolution/racemization" []. This method utilizes D-malic acid in ethanol to separate the desired (R)-enantiomer from the racemic mixture. The undesired (S)-enantiomer is then recycled back to the racemic mixture using potassium hydroxide in DMSO, allowing for repeated cycles to maximize the yield of the desired (R)-enantiomer. This method achieved a yield of 61.7% with high enantiomeric excess (98.4%) after three cycles [].
Q2: Are there alternative approaches to producing (R)-2-(2,5-difluorophenyl)pyrrolidine?
A2: Yes, recent research demonstrates the successful design of an (R)-stereoselective imine reductase (IRED) enzyme capable of producing (R)-2-(2,5-difluorophenyl)pyrrolidine []. This engineered enzyme, derived from Paenibacillus mucilaginosus (PmIR), was further optimized for both stereoselectivity and stability, leading to a variant (PmIR-6P) with significantly enhanced activity and a higher melting temperature. This engineered enzyme was able to produce (R)-2-(2,5-difluorophenyl)pyrrolidine at a concentration of 400 mM with an enantiomeric excess exceeding 99% [].
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